N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide
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Overview
Description
N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and carbonyl functional groups in the molecule makes it highly reactive and versatile in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 2-methoxybenzylamine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions for several hours to yield the desired cyanoacetamide derivative .
Industrial Production Methods
Industrial production of cyanoacetamides often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, solvent-free methods and microwave-assisted synthesis are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The active hydrogen on the cyanoacetamide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted cyanoacetamides.
Scientific Research Applications
N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Industry: Used in the production of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide involves its interaction with various molecular targets. The cyano and carbonyl groups can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
- N-methylcyanoacetamide
- N-phenylcyanoacetamide
- 2-methoxyphenyl isocyanate
Uniqueness
N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide is unique due to the presence of both a cyano group and a phenylsulfanyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in synthetic organic chemistry and drug development .
Properties
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-21-16-10-6-5-9-14(16)15(11-18)19-17(20)12-22-13-7-3-2-4-8-13/h2-10,15H,12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQDACXGJLOWDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)CSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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